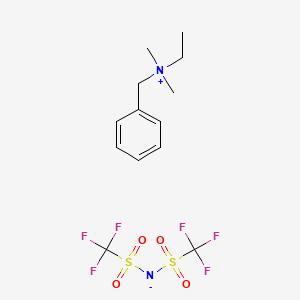
Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide
Overview
Description
Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is a chemical compound that belongs to the class of organic salts. It is characterized by its unique structure, which includes a benzyl group, an ethyl group, a dimethylammonium cation, and a bis(trifluoromethanesulfonyl)imide anion. This compound is known for its excellent thermal stability and high ionic conductivity, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of benzyl chloride with ethylamine to form benzyl(ethyl)amine, followed by quaternization with dimethylamine. The resulting quaternary ammonium salt is then treated with bis(trifluoromethanesulfonyl)imide to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form benzyl(ethyl)amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(trifluoromethanesulfonyl)imide anion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: Benzyl(ethyl)amine
Substitution: Various substituted ammonium salts
Scientific Research Applications
Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:
Chemistry: It is used as an ionic liquid in organic synthesis and catalysis due to its high thermal stability and solvating properties.
Biology: The compound can be used as a phase transfer catalyst in biochemical reactions.
Industry: Its high ionic conductivity makes it suitable for use in electrochemical devices, such as batteries and supercapacitors.
Mechanism of Action
The mechanism by which Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide exerts its effects involves its ability to act as a strong electrolyte. The bis(trifluoromethanesulfonyl)imide anion is highly stable and can dissociate in solution, providing a high concentration of mobile ions. This enhances the ionic conductivity of the compound, making it effective in various electrochemical applications.
Molecular Targets and Pathways Involved:
Electrochemical Devices: The compound interacts with electrode surfaces, facilitating the movement of ions and enhancing the performance of devices such as batteries and supercapacitors.
Comparison with Similar Compounds
Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is unique due to its combination of a benzyl group and a bis(trifluoromethanesulfonyl)imide anion. Similar compounds include:
Benzyl(ethyl)dimethylammonium Tetrafluoroborate: This compound has a tetrafluoroborate anion instead of bis(trifluoromethanesulfonyl)imide, resulting in different ionic properties.
Benzyl(ethyl)dimethylammonium Hexafluorophosphate: This compound contains a hexafluorophosphate anion, which also affects its ionic conductivity and stability.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
benzyl-ethyl-dimethylazanium;bis(trifluoromethylsulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N.C2F6NO4S2/c1-4-12(2,3)10-11-8-6-5-7-9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-9H,4,10H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGABCHQKFATAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186103-43-4 | |
| Record name | Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




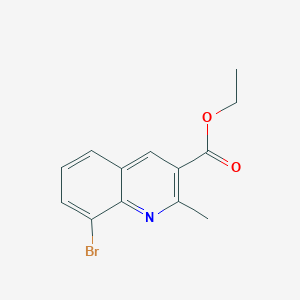
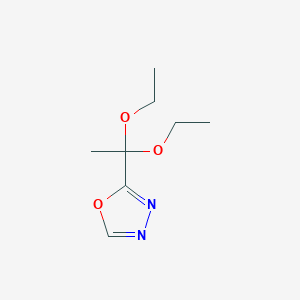
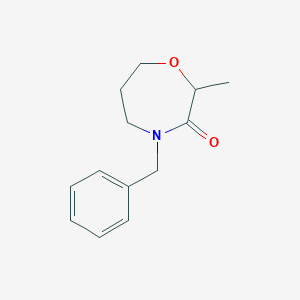
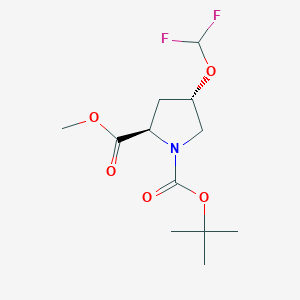
![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride](/img/structure/B1382881.png)

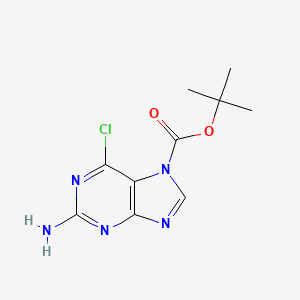
![7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1382885.png)
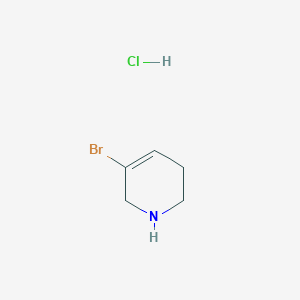
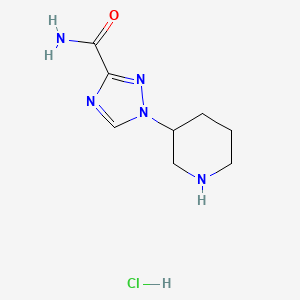

![tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride](/img/structure/B1382894.png)
